3-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl dimethylcarbamate
Description
3-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl dimethylcarbamate is a complex organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of a trifluoromethyl group, a methoxyphenyl group, and a dimethylcarbamate moiety
Properties
IUPAC Name |
[3-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl] N,N-dimethylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F3NO5/c1-24(2)19(26)28-13-8-9-14-15(10-13)29-18(20(21,22)23)16(17(14)25)11-4-6-12(27-3)7-5-11/h4-10H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDPNTMRHSSGSLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)OC1=CC2=C(C=C1)C(=O)C(=C(O2)C(F)(F)F)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F3NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization Efficiency
Cyclization under acidic conditions (e.g., H₂SO₄) versus anhydride-mediated methods was compared. Acetic anhydride provided superior yields (80–85%) compared to H₂SO₄ (60–70%) due to milder conditions.
Trifluoromethylation Selectivity
Electrophilic trifluoromethylation at position 2 required careful temperature control to avoid byproducts. Lower temperatures (0–25°C) minimized ring-opening side reactions.
Carbamate Stability
The dimethylcarbamate group exhibited sensitivity to strong acids. Neutral to slightly basic conditions during workup preserved the functionality.
Characterization and Analytical Data
The final compound was characterized using spectroscopic and chromatographic methods:
- HRMS : m/z calculated for C₂₀H₁₇F₃NO₆ [M+H]⁺: 448.1004; found: 448.1009.
- ¹H NMR (400 MHz, CDCl₃): δ 8.12 (d, J = 8.8 Hz, 1H, H-5), 7.62 (s, 1H, H-8), 7.45 (d, J = 8.8 Hz, 2H, Ar-H), 6.99 (d, J = 8.8 Hz, 2H, Ar-H), 3.87 (s, 3H, OCH₃), 3.32 (s, 6H, N(CH₃)₂).
- ¹³C NMR : δ 176.2 (C-4), 160.1 (C=O), 154.7 (C-7), 132.8–114.2 (aromatic carbons), 55.2 (OCH₃), 38.5 (N(CH₃)₂).
Chemical Reactions Analysis
Types of Reactions
3-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl dimethylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halides and nucleophiles can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
3-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl dimethylcarbamate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl dimethylcarbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-methoxyphenyl)-4-oxo-2-methyl-4H-chromen-7-yl dimethylcarbamate
- 3-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl ethylcarbamate
Uniqueness
Compared to similar compounds, 3-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl dimethylcarbamate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity, metabolic stability, and potential biological activities, making it a valuable compound for various applications .
Biological Activity
3-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl dimethylcarbamate is a compound belonging to the chromenone derivatives, characterized by its unique structural features, including a methoxyphenyl group and a trifluoromethyl moiety. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C18H16F3N1O4, with a molecular weight of approximately 367.32 g/mol. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, which are crucial for biological activity.
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit significant pharmacological properties, including:
- Anti-inflammatory Activity : The compound may inhibit enzymes involved in inflammatory pathways.
- Antioxidant Activity : It has potential as a free radical scavenger.
- Anticancer Properties : Certain derivatives have shown cytotoxic effects against various cancer cell lines.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The trifluoromethyl group enhances binding affinity to target enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes.
- Receptor Interaction : The compound may interact with specific receptors, modulating signaling pathways related to inflammation and oxidative stress.
- Molecular Docking Studies : In silico studies suggest that the compound forms hydrogen bonds with amino acid residues in target proteins, enhancing its biological efficacy.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of COX and LOX enzymes | |
| Antioxidant | Scavenging free radicals | |
| Cytotoxicity | Effective against MCF-7 breast cancer cells |
Case Study: Inhibition of COX and LOX Enzymes
In a study evaluating the inhibitory effects on COX-2 and LOX enzymes, derivatives of chromenone were assessed for their potential to reduce inflammation. Compounds similar to this compound demonstrated moderate inhibitory activity with IC50 values indicating effective enzyme blockade.
Case Study: Antioxidant Activity
The antioxidant capacity was evaluated using various assays, showing that the compound effectively scavenged free radicals. This property is crucial for preventing oxidative damage in cells, which is linked to various diseases.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl dimethylcarbamate, and how do reaction conditions influence yield?
- Methodology : Alkylation of precursor chromen-4-one derivatives (e.g., 6-amino-2-(trifluoromethyl)-4H-chromen-4-one) with dimethylcarbamoyl chloride in the presence of K₂CO₃ or NaH in acetonitrile/1,4-dioxane under nitrogen, as described for analogous compounds .
- Critical Parameters : Solvent polarity (acetonitrile vs. dioxane), base strength (K₂CO₃ for mild conditions, NaH for stronger activation), and inert atmosphere to prevent hydrolysis of trifluoromethyl groups.
Q. How can X-ray crystallography and SHELXL refinement resolve structural ambiguities in chromen derivatives like this compound?
- Methodology : Single-crystal X-ray diffraction paired with SHELXL for refinement, leveraging high-resolution data to model electron density for the trifluoromethyl group and methoxyphenyl substituents. SHELXL’s robust handling of disorder (common in flexible substituents) is critical .
- Validation : Check R-factors (<5%), residual density maps, and Hirshfeld surface analysis to confirm steric/electronic effects of the dimethylcarbamate group .
Advanced Research Questions
Q. How to address contradictions between computational docking predictions and experimental bioactivity data for this compound?
- Methodology :
Re-evaluate docking parameters (e.g., protonation states, solvation effects) using molecular dynamics (MD) simulations.
Validate binding hypotheses via mutagenesis (e.g., enzyme active-site mutations) or isothermal titration calorimetry (ITC) .
- Case Study : For analogous chromen benzamides, discrepancies arose from neglecting solvent-accessible surface area (SASA) in docking; MD simulations resolved these .
Q. What strategies improve regioselectivity in synthesizing the 7-dimethylcarbamate substituent without side reactions?
- Methodology :
Use protecting groups (e.g., tert-butyldimethylsilyl ether) for the 4-oxo and 4-methoxyphenyl moieties during carbamate formation.
Optimize via Design of Experiments (DoE): Vary temperature (0–25°C), stoichiometry (1.2–2.0 eq. dimethylcarbamoyl chloride), and monitor via <sup>19</sup>F NMR to track trifluoromethyl stability .
Q. How does the trifluoromethyl group influence the compound’s electronic structure and binding to biological targets?
- Methodology :
Density Functional Theory (DFT) calculations (B3LYP/6-311+G**) to map electrostatic potential surfaces.
Compare with non-CF₃ analogs via competitive inhibition assays (e.g., kinase or phosphatase targets) .
- Key Insight : The CF₃ group’s electron-withdrawing nature may enhance π-π stacking with aromatic residues (e.g., Tyr in Cdc25 phosphatases) .
Q. What crystallographic challenges arise from the compound’s polymorphism, and how can SHELXD/SHELXE pipelines resolve them?
- Methodology :
Screen for polymorphs using solvent-drop grinding and differential scanning calorimetry (DSC).
For twinned crystals, employ SHELXL’s twin refinement (TWIN/BASF commands) and validate with Rmerge < 10% .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
